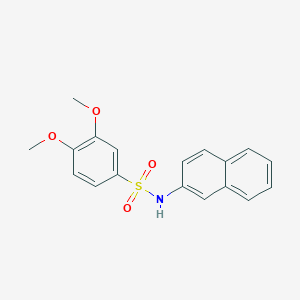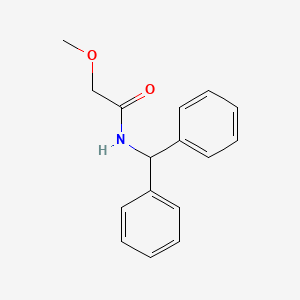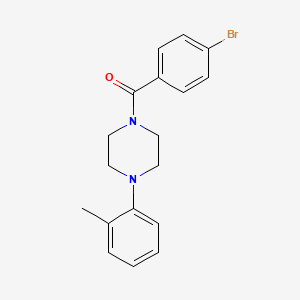![molecular formula C17H20N2O2 B5770216 2,6-dimethyl-1-[2-(4-morpholinyl)phenyl]-4(1H)-pyridinone](/img/structure/B5770216.png)
2,6-dimethyl-1-[2-(4-morpholinyl)phenyl]-4(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethyl-1-[2-(4-morpholinyl)phenyl]-4(1H)-pyridinone is a chemical compound that is commonly known as DMMP. It is a white crystalline powder that is widely used in scientific research applications. DMMP has been found to have significant biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of DMMP is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to the accumulation of cells in the G2/M phase of the cell cycle, ultimately resulting in cell death.
Biochemical and Physiological Effects:
DMMP has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while having little to no effect on normal cells. DMMP has also been found to inhibit the growth of bacterial and fungal cells, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMMP is its potent antitumor activity. It has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for the development of new cancer treatments. However, DMMP also has some limitations. It is relatively expensive to synthesize, and it can be difficult to obtain in large quantities. Additionally, DMMP has not yet been extensively tested in animal models, so its safety and efficacy in vivo are not well established.
Direcciones Futuras
There are a number of future directions that could be pursued in the study of DMMP. One area of interest is the development of new cancer treatments based on DMMP. Researchers could explore ways to modify the structure of DMMP to enhance its potency and selectivity against cancer cells. Another area of interest is the development of new antibiotics based on DMMP. Researchers could investigate ways to modify the structure of DMMP to enhance its activity against bacterial and fungal cells. Finally, researchers could explore the potential use of DMMP as a tool for studying the cell cycle and apoptosis in cancer cells.
Métodos De Síntesis
DMMP can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-acetyl-6-methylpyridine with 4-morpholinecarboxaldehyde in the presence of a catalyst. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
DMMP has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been found to have potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. DMMP has also been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
2,6-dimethyl-1-(2-morpholin-4-ylphenyl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-11-15(20)12-14(2)19(13)17-6-4-3-5-16(17)18-7-9-21-10-8-18/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGCRTDMBVWGBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1C2=CC=CC=C2N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-dimethylphenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-tetrazole](/img/structure/B5770135.png)

![isopropyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5770162.png)


![4-[(4-phenoxyphenyl)sulfonyl]morpholine](/img/structure/B5770179.png)

![3-(4-chloro-1H-pyrazol-1-yl)-N'-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}propanohydrazide](/img/structure/B5770195.png)
![6,6-dimethyl-2-(methylthio)-4-(1-piperidinyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5770202.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5770212.png)


![3-[(3-chloro-4-fluorophenyl)amino]-4,4-dimethyl-2-cyclohexen-1-one](/img/structure/B5770254.png)